molecular formula C17H24BrNO3 B2370356 Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate CAS No. 2158541-78-5

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate

Cat. No.: B2370356
CAS No.: 2158541-78-5
M. Wt: 370.287
InChI Key: HVZTWDMTZOKDAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-bromo-1H-indole with tert-butyl (dimethyl)silyl chloride in the presence of imidazole to protect the hydroxyl group . The final step involves the reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Tert-butyl 4-[(3-carboxyphenyl)-hydroxymethyl]piperidine-1-carboxylate.

    Reduction: Tert-butyl 4-[(3-phenyl)-hydroxymethyl]piperidine-1-carboxylate.

    Substitution: Tert-butyl 4-[(3-azidophenyl)-hydroxymethyl]piperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is primarily used in the development of PROTACs for targeted protein degradation . This technology has significant applications in:

    Chemistry: As a building block for synthesizing complex molecules.

    Biology: For studying protein functions and interactions by selectively degrading target proteins.

    Medicine: In drug discovery and development, particularly for diseases where protein degradation is a therapeutic strategy.

    Industry: In the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase . This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells.

Properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZTWDMTZOKDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158541-78-5
Record name tert-butyl 4-[(3-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate
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